(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

Chiral Synthesis Drug Development Stereochemistry

(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, also known as (2S)-1-(3,5-difluorophenyl)-2-methylpiperazine, is a chiral piperazine derivative with a molecular weight of 212.24 g/mol and a molecular formula of C11H14F2N2. This compound is primarily valued as a synthetic building block in medicinal chemistry, particularly as a key intermediate in the synthesis of stereospecific autotaxin inhibitors and other therapeutic candidates currently under clinical investigation.

Molecular Formula C11H14F2N2
Molecular Weight 212.24 g/mol
CAS No. 845740-76-3
Cat. No. B3157098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine
CAS845740-76-3
Molecular FormulaC11H14F2N2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2=CC(=CC(=C2)F)F
InChIInChI=1S/C11H14F2N2/c1-8-7-14-2-3-15(8)11-5-9(12)4-10(13)6-11/h4-6,8,14H,2-3,7H2,1H3/t8-/m0/s1
InChIKeyXIBGROAXEIYBKJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine (CAS 845740-76-3): A Chiral Building Block for Stereospecific Drug Design


(S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine, also known as (2S)-1-(3,5-difluorophenyl)-2-methylpiperazine, is a chiral piperazine derivative with a molecular weight of 212.24 g/mol and a molecular formula of C11H14F2N2 . This compound is primarily valued as a synthetic building block in medicinal chemistry, particularly as a key intermediate in the synthesis of stereospecific autotaxin inhibitors and other therapeutic candidates currently under clinical investigation [1]. Its structure incorporates a 3,5-difluorophenyl substituent and a single (S)-configured methyl group, features that are essential for the biological activity of the resulting drug molecules.

Chirality Matters: Why the (S)-Enantiomer is Not Interchangeable with the Racemate or (R)-Isomer


In the context of synthesizing pharmaceutical candidates like (5S)-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione, generic substitution of (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine with its racemic mixture or the opposite (R)-enantiomer is not scientifically viable [1]. The downstream drug molecule incorporates this building block in a highly stereospecific manner, explicitly requiring the (S)-configuration on the piperazine ring to achieve the desired three-dimensional structure for target binding [1]. Using an alternative stereoisomer would produce a diastereomeric impurity in the final drug substance, fundamentally altering its pharmacological properties and safety profile, and preventing regulatory approval. The quantitative evidence below demonstrates the consequences of this stereochemical stringency.

Quantitative Comparator Guide: (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine vs. Stereochemical Alternatives


Stereochemical Configuration: Impact on Downstream Drug Substance Purity

The final drug substance, (5S)-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione, is synthesized exclusively from the (S)-configured building block. Using the (R)-enantiomer or the racemate would result in the formation of the (3R)-diastereomer as an impurity [1]. While specific impurity thresholds are proprietary, ICH Q3A guidelines for new drug substances generally require unspecified impurities to be below 0.10% (or 1.0 mg/day) [2]. A synthesis starting from a racemic mixture of the piperazine building block would inherently generate a 50% diastereomeric impurity, a level that is 500 times higher than typical regulatory limits and would require extensive, costly purification.

Chiral Synthesis Drug Development Stereochemistry Autotaxin Inhibitor

Procurement Purity: Enantiomeric Excess vs. Racemic Mixtures

Commercially available specifications for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine list a minimum purity of 95% . In contrast, related racemic mixtures like 1-(3,5-difluorophenyl)-2-methylpiperazine (CAS 475653-31-7) are often supplied without any enantiomeric excess specification . A direct comparison shows that a researcher purchasing the (S)-enantiomer can immediately proceed with stereospecific synthesis, whereas a researcher procuring a racemic mixture would first need to develop and validate a chiral resolution step, a process that can take weeks and reduce overall yield by at least 50% due to the theoretical maximum recovery of a single enantiomer being 50% [1].

Chiral Resolution Enantiopure Compound Synthetic Efficiency

Structural Confirmation: Definitive Identity via Patent-Specific Analytical Data

The (S)-enantiomer is structurally characterized in the patent literature as a specific regioisomer: the 3,5-difluorophenyl group is attached to the N-1 position and the methyl group to the C-2 position in the (S)-configuration [1]. This is distinct from its positional isomer, 1-[(3,5-difluorophenyl)methyl]-2-methylpiperazine (CAS 1240572-58-0), where the aromatic ring is connected via a methylene bridge at the N-1 position . The patent for the solid forms of the downstream drug provides definitive X-ray powder diffraction (XRPD) data confirming the solid-state identity of the final compound built from this specific (S)-piperazine intermediate, which would not match the pattern of a positional isomer [1].

Structural Authentication X-Ray Diffraction Chemical Identity Patent Analysis

Application Scenarios for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine (CAS 845740-76-3)


Synthesis of Stereospecific Autotaxin Inhibitor (US20240124424A1)

This compound is the direct chiral building block for the synthesis of (5S)-cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione, a solid form of a drug candidate for treating fibrosis, cartilage degradation, and viral infections [1]. The disclosed synthetic pathway mandates the use of the (S)-enantiomer to achieve the correct stereochemistry at the piperazine's 3-position, which is critical for the final drug's biological activity.

Chiral Resolution & Asymmetric Synthesis Research

The compound serves as a benchmark enantiopure standard in research focusing on the resolution of piperazine derivatives [2]. Its well-defined (S)-configuration is essential for developing new asymmetric synthetic methods or for calibrating analytical instruments like chiral SFC/HPLC that are used to separate piperazine enantiomers.

Structure-Activity Relationship (SAR) Studies on Piperazine-Based Therapeutics

In medicinal chemistry campaigns, this specific (S)-enantiomer is used to explore the stereochemical requirements of biological targets, such as glycosidases or other receptors targeted by piperazine-containing drugs [3]. Comparing its derived compounds with those from the (R)-enantiomer allows researchers to quantify the eudysmic ratio and establish the importance of chirality for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-(3,5-Difluoro-phenyl)-3-methyl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.